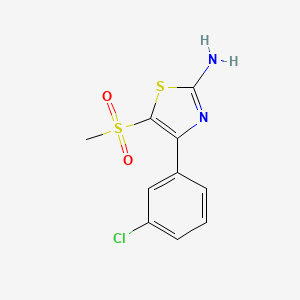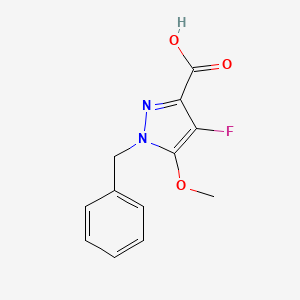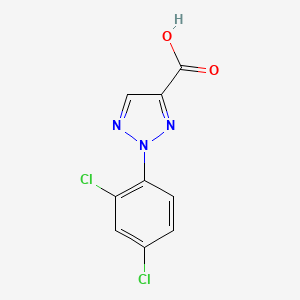
(4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound that features a furan ring substituted with bromine and chlorine atoms, and a piperazine ring substituted with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.
Halogenation: The furan ring is then halogenated using bromine and chlorine reagents to introduce the bromo and chloro substituents at the desired positions.
Attachment of the Piperazine Ring: The halogenated furan ring is reacted with 4-methylpiperazine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the furan ring.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Substitution Products: Derivatives with different nucleophiles replacing the halogen atoms.
Oxidation Products: Furanones or other oxygenated derivatives.
Reduction Products: Tetrahydrofuran derivatives or other reduced forms.
Aplicaciones Científicas De Investigación
(4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism can vary depending on the specific biological context and target.
Comparación Con Compuestos Similares
(4-Bromo-5-chlorofuran-2-yl)(4-ethylpiperazin-1-yl)methanone: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.
(4-Bromo-5-chlorofuran-2-yl)(4-phenylpiperazin-1-yl)methanone: Similar structure with a phenyl group instead of a methyl group on the piperazine ring.
(4-Bromo-5-chlorofuran-2-yl)(4-hydroxyethylpiperazin-1-yl)methanone: Similar structure with a hydroxyethyl group instead of a methyl group on the piperazine ring.
Uniqueness: The uniqueness of (4-Bromo-5-chlorofuran-2-yl)(4-methylpiperazin-1-yl)methanone lies in its specific substitution pattern, which can influence its reactivity, biological activity, and potential applications. The presence of both bromine and chlorine atoms on the furan ring, along with the methyl-substituted piperazine ring, provides a distinct chemical profile that can be exploited in various research and industrial contexts.
Propiedades
Fórmula molecular |
C10H12BrClN2O2 |
|---|---|
Peso molecular |
307.57 g/mol |
Nombre IUPAC |
(4-bromo-5-chlorofuran-2-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C10H12BrClN2O2/c1-13-2-4-14(5-3-13)10(15)8-6-7(11)9(12)16-8/h6H,2-5H2,1H3 |
Clave InChI |
HHCQZDCSKGHRDP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C(=O)C2=CC(=C(O2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)

![(R)-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B11789162.png)


![Methyl 2-(thiazol-2-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789200.png)
![tert-Butyl 7-(2-aminoethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B11789202.png)
